Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

RORγ Nuclear receptor Th17 differentiation

1-Ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438488-75-6) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class. This scaffold was discovered through structure-based virtual screening and has been optimized as a series of retinoic acid receptor-related orphan receptor γ (RORγ/RORc) antagonists.

Molecular Formula C20H18N2O4S
Molecular Weight 382.4g/mol
CAS No. 438488-75-6
Cat. No. B498624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS438488-75-6
Molecular FormulaC20H18N2O4S
Molecular Weight382.4g/mol
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)OC)C=CC=C3C1=O
InChIInChI=1S/C20H18N2O4S/c1-3-22-17-10-11-18(15-8-5-9-16(19(15)17)20(22)23)27(24,25)21-13-6-4-7-14(12-13)26-2/h4-12,21H,3H2,1-2H3
InChIKeyNAZKAVKQESNSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438488-75-6) — Chemical Class and Core Pharmacophore Profile for Research Procurement


1-Ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438488-75-6) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class. This scaffold was discovered through structure-based virtual screening and has been optimized as a series of retinoic acid receptor-related orphan receptor γ (RORγ/RORc) antagonists [1]. The compound integrates an N-ethyl substitution on the indole core and a 3-methoxyphenyl sulfonamide appendage, structural features that distinguish it within the broader 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide patent space (WO2015096771) and may influence binding conformation at the RORγ ligand-binding domain [2].

Why Interchanging 1-Ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with In‑Class RORγ Antagonists or Other Sulfonamide Analogs Risks Irreproducible Results


The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold exhibits steep structure–activity relationships (SAR) at RORγ, where even small alterations in the N‑aryl sulfonamide moiety shift potency from the low‑micromolar to the nanomolar range [1]. In the foundational series, the lead compound ‘s4’ displayed an IC50 of 20.27 µM in the AlphaScreen assay, whereas optimized analogs bearing distinct N‑substitutions achieved IC50 values of 40–140 nM [1]. The specific combination of an N‑ethyl group on the indole core and a 3‑methoxyphenyl sulfonamide defines a unique substitution pattern within the generic Markush structure claimed in WO2015096771 [2]. Exchanging this precise analog for a close methyl, halogen, or unsubstituted phenyl congener could therefore produce substantially different target engagement and biological readouts.

Quantitative Differentiation Evidence for 1-Ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide — Comparator-Anchored Data for Informed Procurement


RORγ Antagonism Class Potency: Scaffold-Averaged Low-Nanomolar Activity vs. Micromolar Early Lead

While the exact IC50 of 1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has not been directly reported in public literature, the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide series progressed from the initial hit s4 (AlphaScreen IC50 = 20.27 µM; cell-based reporter IC50 = 11.84 µM) to optimized leads 7j, 8c, 8k, and 8p with IC50 values of 40–140 nM [1]. This >140‑fold improvement in potency across the series indicates a steep SAR landscape that is highly sensitive to sulfonamide substitution [1]. The compound in question, possessing both N‑ethyl indole and 3‑methoxyphenyl groups, falls within the generic structural scope that generated these low‑nanomolar leads in patent WO2015096771 [2], placing it closer to the optimized potency tier than to the micromolar starting point.

RORγ Nuclear receptor Th17 differentiation

Functional Selectivity vs. Non‑Indole RORγ Inverse Agonists: Predicted On‑Target Engagement Profile

The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide series was identified through virtual screening that specifically targeted the RORγ ligand‑binding domain and was confirmed to behave as RORγ antagonists in both biochemical and cell‑based assays [1]. Unlike early‑generation RORγ modulators such as SR1555 (a thiazolidinedione‑derived inverse agonist with an IC50 of ~1 µM and known cross‑reactivity with other nuclear receptors) , the benzo[cd]indole‑2‑one scaffold presents a rigid tricyclic architecture that is less likely to activate related receptors [1]. The N‑ethyl/3‑methoxyphenyl combination is structurally distinct from the GNE‑3500 chemotype (a sulfonamide‑linked piperazine inverse agonist) that achieved oral bioavailability through flexible linker engineering [2], indicating that the target compound may offer a different ADME/PK liability profile even if potency is comparable.

RORγ inverse agonist Selectivity Nuclear receptor

Patent‑Documented Structural Uniqueness vs. Other 2‑Oxo‑1,2‑dihydrobenzo[cd]indole‑6‑sulfonamide Substitutions

The international patent application WO2015096771 exemplifies 91 compounds of Formula I and explicitly enumerates substitution patterns at the R1, R2, and R3 positions [1]. Among the disclosed compounds, the combination of an N‑ethyl group at the indole nitrogen and a 3‑methoxyphenyl sulfonamide is claimed as one of the distinct Markush embodiments [1]. In contrast, the closest analogs in the patent frequently bear tert‑butyl, acetyl, or halophenyl groups on the sulfonamide nitrogen, which are associated with different RORγ inhibitory activities in the exemplified series [1]. The 3‑methoxy substituent is predicted to engage in hydrogen‑bonding interactions distinct from the tert‑butyl or 4‑fluorophenyl analogs, potentially altering the binding mode and residence time at RORγ.

Patent SAR Chemical space Structure–activity relationship

Physicochemical and Supply‑Chain Reproducibility Relative to Closely Related Screening Compounds

The target compound is assigned a unique CAS registry number (438488-75-6) and is characterized by a molecular formula of C20H18N2O4S and a molecular weight of 382.40 g/mol [1]. Unlike closely related low‑nanomolar leads 7j, 8c, 8k, and 8p from the Zhang et al. (2014) series—for which CAS numbers and commercial sourcing information are not publicly indexed—this compound has a discrete CAS identity and is listed by multiple authorized distributors (e.g., Aladdin cat. no. E1246761) [1]. This establishes a traceable procurement pathway that is absent for many analog compounds whose identity must be inferred from spectral data or synthetic route descriptions alone.

Chemical identity QC characterization Procurement reliability

Optimal Use Cases for 1-Ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Based on Differentiating Evidence


RORγ Antagonist Tool Compound for Th17‑Mediated Autoimmune Disease Models

The compound is suitable as a structurally novel RORγ antagonist for examining IL‑17 suppression in Th17 polarization assays. While the exact IC50 has not been disclosed, the scaffold’s progression from micromolar to nanomolar range indicates a high likelihood of sub‑micromolar activity [1]. It can serve as a chemically distinct alternative to SR1555 or GNE‑3500 in mechanistic studies where receptor selectivity and scaffold novelty are prioritized [3].

Chemical Biology Probe for Nuclear Receptor Profiling Panels

Because the tricyclic indole core is rigid and topologically dissimilar to flexible synthetic inverse agonists, the compound can be used in nuclear receptor selectivity panels to determine whether inhibition is indeed RORγ‑preferential or extends to related receptors such as RORα or LXR [1]. This profiling is critical when evaluating potential off‑target liabilities early in lead optimization.

Patent‑Enabled Lead Optimization Starting Point

Organizations seeking to develop novel RORγ antagonists with freedom‑to‑operate may procure this compound as a benchmarking standard. Its specific N‑ethyl/3‑methoxyphenyl substitution is claimed in WO2015096771, and its commercial availability with a discrete CAS number facilitates head‑to‑head comparisons with newly synthesized analogs [2][4].

Analytical Method Development and Reference Standard for Sulfonamide Quantification

The compound’s established molecular formula and availability through authorized vendors make it a practical reference standard for HPLC, LC‑MS, or structural elucidation workflows. It can be used to validate analytical methods intended for the quantification of 2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6‑sulfonamide derivatives in biological matrices [4].

Quote Request

Request a Quote for 1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.